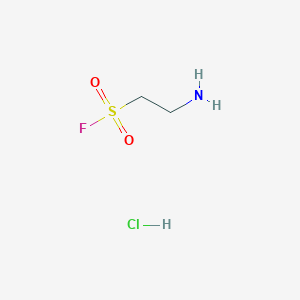

2-Aminoethane-1-sulfonyl fluoride hydrochloride

Description

Properties

IUPAC Name |

2-aminoethanesulfonyl fluoride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6FNO2S.ClH/c3-7(5,6)2-1-4;/h1-2,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYYBPWSRDARZHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1169199-27-2 | |

| Record name | 2-aminoethane-1-sulfonyl fluoride hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminoethane-1-sulfonyl fluoride hydrochloride is synthesized through a series of chemical reactions. One common method involves the reaction of 2-aminoethanesulfonic acid with thionyl chloride to produce 2-aminoethanesulfonyl chloride. This intermediate is then reacted with hydrogen fluoride to yield 2-aminoethane-1-sulfonyl fluoride, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Aminoethane-1-sulfonyl fluoride hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.

Hydrolysis: The compound can hydrolyze in the presence of water to form 2-aminoethanesulfonic acid and hydrogen fluoride.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the nucleophile.

Major Products:

Substitution Products: Depending on the nucleophile, products can include various sulfonamide derivatives.

Hydrolysis Products: The primary products are 2-aminoethanesulfonic acid and hydrogen fluoride.

Scientific Research Applications

2.1. Protease Inhibition

AEBSF is extensively utilized in biochemical research to inhibit various serine proteases, including:

- Trypsin

- Chymotrypsin

- Kallikrein

- Plasmin

- Thrombin

This inhibition is crucial for studying proteolytic pathways and enzyme mechanisms in vitro .

2.2. Cholesterol Regulation Studies

AEBSF has been employed in studies examining cholesterol regulatory genes by selectively inhibiting Site-1 protease (S1P). S1P plays a significant role in activating sterol regulatory element-binding proteins (SREBP), which are essential for cholesterol homeostasis. By inhibiting S1P with AEBSF, researchers can investigate the downstream effects on cholesterol regulation and related metabolic pathways .

3.1. Enzyme Targeting and Inhibition

The ability of AEBSF to covalently bind to serine residues allows it to be used as a chemical probe for identifying and validating enzyme targets in drug development. This property makes it a valuable asset in high-throughput screening assays aimed at discovering new therapeutic agents that target specific enzymes .

3.2. Synthesis of Sulfamoyl-Fluoride-Functionalized Compounds

Recent studies have explored the use of AEBSF in synthesizing sulfamoyl-fluoride-functionalized nucleosides and other biologically active compounds. These compounds have shown potential as antiviral agents, highlighting AEBSF's versatility in medicinal chemistry .

Comparative Data Table

| Application Area | Description | Key Proteins/Enzymes Inhibited |

|---|---|---|

| Protease Inhibition | Irreversible inhibition of serine proteases for biochemical assays | Trypsin, Chymotrypsin, Thrombin |

| Cholesterol Regulation Studies | Inhibition of S1P to study cholesterol metabolism | Site-1 Protease (S1P) |

| Drug Development | Target identification and validation for new therapeutic agents | Various serine proteases |

| Synthesis of Functionalized Compounds | Used in reactions to create biologically active sulfamoyl fluorides | Nucleosides and other bioactive compounds |

5.1. Inhibition Studies

Research has demonstrated that AEBSF effectively inhibits various serine proteases at concentrations ranging from 0.1 mM to 1 mM, making it suitable for diverse experimental conditions . For example, studies have shown that AEBSF can prevent the degradation of acylated ghrelin in plasma samples, underscoring its utility in metabolic studies .

5.2. Synthesis Applications

A recent publication highlighted the successful use of AEBSF in synthesizing sulfamoyl fluoride derivatives from ribonucleosides, showcasing its role in developing new nucleoside analogs with potential therapeutic applications against viral infections .

Mechanism of Action

The mechanism of action of 2-aminoethane-1-sulfonyl fluoride hydrochloride involves its interaction with specific molecular targets, primarily enzymes. The sulfonyl fluoride group acts as an electrophile, reacting with nucleophilic residues in the active site of enzymes, leading to enzyme inhibition. This mechanism is particularly relevant in the study of proteases and other enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-Aminoethane-1-sulfonyl fluoride hydrochloride

- Molecular Formula: C₂H₇ClFNO₂S

- Molecular Weight : 163.6 g/mol

- CAS Registry Number : 1169199-27-2

- Structure: The compound features a sulfonyl fluoride group (-SO₂F) attached to an ethylamine backbone, with a hydrochloride counterion. Key structural descriptors include: SMILES: C(CS(=O)(=O)F)N.Cl InChIKey: LAQDLNOKUZORHU-UHFFFAOYSA-N .

Its physical properties (e.g., melting point, boiling point) remain unspecified, though collision cross-section predictions for mass spectrometry analysis are available (e.g., [M+H]+: 122.2 Ų) .

Applications: Primarily used in biochemical research, sulfonyl fluorides like this compound are reactive electrophiles that inhibit serine proteases by covalently modifying active-site residues.

Comparison with Structurally Related Compounds

4-(2-Aminoethyl)benzenesulfonyl Fluoride Hydrochloride (AEBSF)

Key Differences :

Functional Comparison :

- AEBSF’s aromatic ring enhances stability and target specificity in protease inhibition compared to the simpler aliphatic structure of this compound. However, the latter’s smaller size may improve solubility in aqueous buffers .

2-(Piperidin-2-yl)ethane-1-sulfonyl Fluoride Hydrochloride

Key Differences :

| Property | This compound | 2-(Piperidin-2-yl)ethane-1-sulfonyl Fluoride Hydrochloride |

|---|---|---|

| Molecular Formula | C₂H₇ClFNO₂S | C₇H₁₅ClFNO₂S |

| Molecular Weight | 163.6 g/mol | 231.72 g/mol |

| Structural Feature | Primary amine | Secondary amine (piperidine ring) |

| Reactivity | Higher electrophilicity due to simpler structure | Reduced reactivity from steric hindrance of piperidine |

Implications :

- The piperidine derivative’s bulky structure may limit its utility in targeting enzymes with constrained active sites, whereas the primary amine in this compound allows broader accessibility .

2-Ethylhexyl Methylphosphonofluoridate

Key Differences :

| Property | This compound | 2-Ethylhexyl Methylphosphonofluoridate |

|---|---|---|

| Functional Group | Sulfonyl fluoride (-SO₂F) | Phosphonofluoridate (-P(O)(F)O-) |

| Toxicity | Not classified | Highly toxic (Schedule 1A01 chemical) |

| Applications | Biochemical research | Chemical warfare agent |

Mechanistic Contrast :

- Phosphonofluoridates act as irreversible acetylcholinesterase inhibitors, while sulfonyl fluorides target proteases. This distinction underscores the importance of functional group chemistry in biological activity .

Biological Activity

2-Aminoethane-1-sulfonyl fluoride hydrochloride, also known as a sulfonyl fluoride compound, has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, and potential applications based on recent research findings.

Overview of this compound

This compound is a sulfonamide derivative characterized by the presence of a sulfonyl fluoride group, which confers unique reactivity and biological properties. Sulfonyl fluorides are known for their role as electrophilic warheads in drug design, selectively targeting specific amino acids in proteins, particularly serine residues, which are crucial for enzyme activity and signaling pathways .

The biological activity of this compound can be attributed to its ability to modify protein targets through covalent bonding. This modification can lead to:

- Enzyme Inhibition : The compound acts as a potent inhibitor of serine proteases, which play vital roles in various biological processes, including digestion and immune response.

- Target Specificity : The electrophilic nature of the sulfonyl fluoride allows for selective targeting of reactive amino acid residues (serine, threonine, cysteine), enabling precise modulation of protein function .

Biological Activities

Research has demonstrated several key biological activities associated with this compound:

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against both gram-positive and gram-negative bacteria. Studies have shown that it can disrupt bacterial cell membranes, leading to cell lysis. The minimum inhibitory concentrations (MICs) for various bacterial strains have been reported in the range of 1–8 µM, indicating potent antibacterial effects .

Anticancer Properties

Recent investigations suggest that this compound may have anticancer potential. It has been observed to inhibit the proliferation of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. The compound's ability to modulate signaling pathways related to cancer progression is an area of ongoing research.

Study 1: Antimicrobial Efficacy

A study published in Clinical Microbiology evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. Results indicated that this compound effectively permeabilized the outer membrane of Escherichia coli within minutes, leading to rapid bacterial death .

| Bacterial Strain | MIC (µM) |

|---|---|

| Escherichia coli | 4 |

| Staphylococcus aureus | 5 |

| Pseudomonas aeruginosa | 6 |

Study 2: Anticancer Activity

Another study focused on the anticancer properties of sulfonamide derivatives. The results showed that treatment with this compound led to a significant reduction in cell viability in various cancer cell lines. The compound was found to induce apoptosis via caspase activation pathways.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12 |

| MCF-7 | 15 |

| A549 | 10 |

Q & A

Q. Critical Parameters :

- Temperature Control : Excess heat may degrade sulfonyl fluoride groups.

- Moisture Avoidance : Hygroscopic intermediates require inert atmospheres (e.g., nitrogen glovebox) .

- Purification : Column chromatography or recrystallization in non-aqueous solvents (e.g., ethanol/ether mixtures) to isolate the hydrochloride salt .

Q. Table 1: Example Reaction Parameters

| Step | Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Sulfonation | ClSO₂R | DCM | 0–5°C | 60–75 |

| Fluorination | KF | Acetonitrile | 25°C | 50–65 |

| Salt Formation | HCl (g) | Ether | −20°C | 85–90 |

Advanced: How can researchers resolve discrepancies in reported biological activities of this compound across studies?

Methodological Answer:

Discrepancies often arise from variations in:

- Assay Conditions : Differences in pH, buffer composition, or cell lines (e.g., HEK293 vs. CHO cells).

- Compound Purity : Degradation products (e.g., hydrolyzed sulfonyl groups) may interfere; validate purity via HPLC (>95%) .

- Concentration Gradients : Use dose-response curves to identify effective vs. toxic thresholds.

Q. Strategies :

- Meta-Analysis : Compare studies using standardized metrics (e.g., IC₅₀ values) and control for variables like solvent (DMSO vs. saline) .

- Reproducibility Checks : Replicate key experiments under identical conditions, including batch-to-batch compound verification .

Basic: Which spectroscopic methods are most effective for characterizing this compound, and what are the key spectral markers?

Methodological Answer:

- ¹H/¹³C NMR :

- FT-IR :

- X-ray Crystallography : Resolve crystal packing and confirm hydrochloride salt formation (Cl⁻ counterion visible in lattice) .

Advanced: What strategies mitigate degradation during storage, given its chemical instability?

Methodological Answer:

- Storage Conditions :

- Temperature : −20°C in airtight, desiccated containers (avoid repeated freeze-thaw cycles).

- Solubility : Store as a lyophilized powder rather than in solution to prevent hydrolysis .

- Stability Monitoring :

- Regular HPLC checks for sulfonate byproducts.

- Use argon/vacuum sealing to minimize oxidative degradation .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite).

- Disposal : Follow EPA/OSHA guidelines for halogenated waste; incineration recommended .

Advanced: How does the compound’s reactivity vary under different pH conditions, and what are the implications for experimental design?

Methodological Answer:

- Acidic Conditions (pH <4) : Protonation of the amine group stabilizes the compound but may accelerate sulfonyl fluoride hydrolysis.

- Neutral/Basic Conditions (pH 7–9) : Increased hydrolysis risk, forming sulfonic acid derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.